KU-32

Hsp90 allosteric modulation chaperone function

Classical N-terminal Hsp90 inhibitors are potently cytotoxic, confounding neuroprotection studies. KU-32 solves this as the prototypical C-terminal Hsp90 allosteric modulator that stimulates chaperone function to induce cytoprotective Hsp70 without cytotoxicity. • C-terminal Hsp90 allosteric modulator - stimulates ATPase activity, opposite to N-terminal inhibitors • Reverses sensory deficits & improves mitochondrial bioenergetics in DPN models; Hsp70-dependent • Prevents demyelination via Hsp70-mediated c-Jun clearance in Schwann cell-DRG co-cultures • ≥98% HPLC; ambient global shipping

Molecular Formula C20H25NO8
Molecular Weight 407.4 g/mol
Cat. No. B608396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKU-32
SynonymsKU32;  KU 32;  KU-32
Molecular FormulaC20H25NO8
Molecular Weight407.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H25NO8/c1-9-13(27-19-15(24)14(23)17(26-5)20(3,4)29-19)7-6-11-8-12(21-10(2)22)18(25)28-16(9)11/h6-8,14-15,17,19,23-24H,1-5H3,(H,21,22)/t14-,15+,17+,19+/m1/s1
InChIKeyKJAWXHNSLFJNTM-YEWFCNIMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KU-32: C-Terminal Hsp90 Modulator for Neuroprotection


KU-32 (N-(7-((2R,3R,4S,5R)-3,4-dihydroxy-5-methoxy-6,6-dimethyl-tetrahydro-2H-pyran-2-yloxy)-8-methyl-2-oxo-2H-chromen-3-yl)acetamide) is a novobiocin-derived, first-generation novologue that targets the C-terminal domain of heat shock protein 90 (Hsp90) [1]. Unlike classical N-terminal Hsp90 inhibitors that induce cytotoxicity via client protein degradation, KU-32 acts as an allosteric modulator to stimulate Hsp90 chaperone function and induce a cytoprotective heat shock response dominated by Hsp70 upregulation [2]. It has demonstrated neuroprotective efficacy in preclinical models of diabetic peripheral neuropathy (DPN) and demyelinating conditions without cytotoxic effects, making it a valuable tool compound for studying chaperone-mediated neuroprotection [3].

KU-32 vs. Other Hsp90 Inhibitors


Within the Hsp90 inhibitor class, compounds differ fundamentally in their binding site (N-terminal vs. C-terminal), their effect on chaperone function (inhibition vs. allosteric stimulation), and their resultant cellular outcomes (cytotoxicity vs. cytoprotection). KU-32's C-terminal binding and allosteric stimulation of Hsp90's ATPase activity contrasts sharply with N-terminal inhibitors like 17-AAG and ganetespib, which are potently cytotoxic and have failed clinically due to toxicity and heat shock response induction at therapeutic doses [1]. Even among C-terminal novologues, subtle structural differences (e.g., between KU-32 and novobiocin) yield opposite conformational changes and functional outcomes, precluding generic substitution [2]. Moreover, downstream Hsp70 induction is necessary for KU-32's efficacy in vivo; the drug is ineffective in Hsp70 knockout mice, establishing a clear mechanistic requirement not met by all Hsp90 modulators [3].

KU-32 Key Procurement Evidence


ATPase Stimulation vs. Novobiocin

Despite differing from the parent compound novobiocin by only a single acetamide substitution on the coumarin ring, KU-32 binds to the same C-terminal domain but induces completely opposite conformational changes in Hsp90. This results in allosteric stimulation of the N-terminal ATPase domain rather than inhibition. [1]

Hsp90 allosteric modulation chaperone function ATPase activity

Hsp70 Requirement: In Vivo Knockout Evidence

In both type 1 and type 2 diabetic mouse models, KU-32 therapy improved mitochondrial bioenergetics and reversed sensory neuropathy deficits in wild-type animals. However, the drug was completely ineffective in diabetic Hsp70 knockout mice, proving that Hsp70 induction is not merely correlative but causally required for therapeutic efficacy. [1] [2]

Hsp70 knockout mouse diabetic neuropathy mechanism of action

Glucose-Independent Neuropathy Reversal

In streptozotocin-induced diabetic mice with established neuropathy (16 weeks of diabetes), once-weekly dosing of KU-32 (20 mg/kg) for 10 weeks reversed deficits in nerve conduction velocity (NCV) and sensory hypoalgesia to thermal and mechanical stimuli. Critically, this neuroprotection occurred without any improvement in blood glucose, HbA1c, or insulin levels, confirming that KU-32 acts downstream of hyperglycemia to directly protect neuronal tissue. [1]

diabetic peripheral neuropathy in vivo efficacy glucose-independent sensory function

C-Terminal Binding Avoids Cytotoxicity

N-terminal Hsp90 inhibitors like 17-AAG and ganetespib exhibit potent cytotoxicity against cancer cells but also induce a cytoprotective heat shock response at concentrations necessary for therapeutic effect, limiting their clinical utility. In contrast, KU-32's C-terminal binding selectively induces Hsp70 and other cytoprotective chaperones without triggering the client protein degradation that drives cytotoxicity. KU-32 promotes HeLa cell survival and shows no toxicity in human islets after 24-hour exposure. [1] [2]

Hsp90 C-terminal inhibitor cytotoxicity N-terminal inhibitor safety

BBB Permeability and Oral Bioavailability

Pharmacokinetic studies in mouse models have demonstrated that KU-32 is blood-brain barrier permeable and orally bioavailable. This enables systemic administration (e.g., intraperitoneal or oral gavage) to achieve central nervous system exposure, a critical property for investigating neuroprotective effects in Alzheimer's disease models (JNPL3 and rTg4510 tauopathy mice) and spinal cord pain pathways. [1] [2]

pharmacokinetics blood-brain barrier oral bioavailability CNS penetration

KU-32 Validated Research Applications


Diabetic Peripheral Neuropathy (DPN) Mechanistic Studies

KU-32 is the prototypical tool compound for investigating chaperone-mediated neuroprotection in DPN. Its validated ability to reverse sensory deficits and improve mitochondrial bioenergetics in both type 1 and type 2 diabetic mouse models, independent of glycemic control, makes it essential for studies dissecting neuronal protection pathways downstream of hyperglycemia. The strict Hsp70 dependence demonstrated in knockout models provides a clean genetic validation strategy for mechanistic experiments. [1]

Hsp90 Allosteric Modulation and Chaperone Biology

KU-32's unique property of stimulating Hsp90 ATPase activity via allosteric modulation of the N-terminal domain—despite binding to the C-terminal domain—makes it an invaluable probe for studying Hsp90 conformational dynamics and allosteric communication. Comparative studies with novobiocin (which inhibits from the same binding site) enable dissection of structure-function relationships in chaperone regulation. [2]

Demyelinating Neuropathy and c-Jun Signaling Research

In Schwann cell-dorsal root ganglia co-culture models, KU-32 prevents neuregulin-1-induced demyelination in an Hsp70-dependent manner by blocking c-Jun induction without affecting upstream MAPK activation. This makes KU-32 a specific chemical probe for investigating Hsp70-mediated proteasomal clearance of c-Jun and the transcriptional regulation of myelination programs. [3]

Opioid Analgesia and Spinal Cord Pain Pathway Modulation

Intrathecal administration of KU-32 has been shown to amplify morphine-induced antinociception in murine pain models (paw incision, tail flick) by enhancing ERK activation in the spinal cord. This application scenario leverages KU-32's CNS penetration and distinguishes it from systemic Hsp90 inhibition strategies that can paradoxically block opioid analgesia via brain-specific mechanisms. [4]

Technical Documentation Hub

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